REACTION_CXSMILES
|
Cl.[NH2:2][C:3]([C:6]1[N:11]=[C:10]([C:12]#[N:13])[CH:9]=[CH:8][CH:7]=1)([CH3:5])[CH3:4].C(=O)(O)[O-].[Na+]>ClCCl>[NH2:2][C:3]([C:6]1[N:11]=[C:10]([C:12]#[N:13])[CH:9]=[CH:8][CH:7]=1)([CH3:4])[CH3:5] |f:0.1,2.3|
|
Name
|
|
Quantity
|
880 mg
|
Type
|
reactant
|
Smiles
|
Cl.NC(C)(C)C1=CC=CC(=N1)C#N
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Separate the layers
|
Type
|
EXTRACTION
|
Details
|
extract with dichloromethane (3×10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry the organic extracts (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporate
|
Name
|
|
Type
|
product
|
Smiles
|
NC(C)(C)C1=CC=CC(=N1)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |